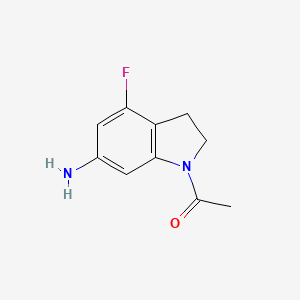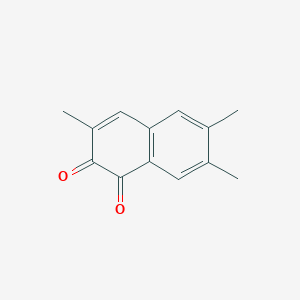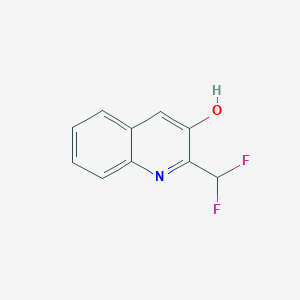
2-(Difluoromethyl)-3-hydroxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-3-hydroxyquinoline is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, with a difluoromethyl group and a hydroxyl group attached to it. The presence of the difluoromethyl group imparts unique electronic properties to the molecule, making it a valuable target for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 2-(Difluoromethyl)-3-hydroxyquinoline can be achieved through several synthetic routes. One common method involves the difluoromethylation of quinoline derivatives. This process typically employs difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the quinoline core . Industrial production methods may involve large-scale difluoromethylation processes, utilizing efficient catalytic systems to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
2-(Difluoromethyl)-3-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: The quinoline core can be reduced under specific conditions to yield tetrahydroquinoline derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Cross-Coupling: The compound can undergo cross-coupling reactions with various organometallic reagents to form complex quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-3-hydroxyquinoline has a wide range of applications in scientific research:
Biology: The compound’s unique electronic properties make it a useful probe in biological studies, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism by which 2-(Difluoromethyl)-3-hydroxyquinoline exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes and receptors . This interaction can modulate the activity of these proteins, leading to various biological effects. The pathways involved often include inhibition or activation of specific enzymes, altering cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethyl)-3-hydroxyquinoline can be compared with other similar compounds, such as:
2-(Trifluoromethyl)-3-hydroxyquinoline: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to different electronic properties and reactivity.
3-Hydroxyquinoline: Lacks the difluoromethyl group, making it less electron-rich and potentially less reactive in certain chemical reactions.
2-(Difluoromethyl)quinoline: Lacks the hydroxyl group, which can affect its solubility and hydrogen-bonding capabilities.
The uniqueness of this compound lies in the combination of the difluoromethyl and hydroxyl groups, which impart distinct electronic and chemical properties to the molecule .
Eigenschaften
CAS-Nummer |
1261770-91-5 |
|---|---|
Molekularformel |
C10H7F2NO |
Molekulargewicht |
195.16 g/mol |
IUPAC-Name |
2-(difluoromethyl)quinolin-3-ol |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)9-8(14)5-6-3-1-2-4-7(6)13-9/h1-5,10,14H |
InChI-Schlüssel |
DCCORTUTWSIJPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11901917.png)
![6,7-Dimethyl-1H-naphtho[2,3-d]imidazole](/img/structure/B11901919.png)

![2-broMo-1,5-dihydroiMidazo[1,2-a]pyridine](/img/structure/B11901936.png)
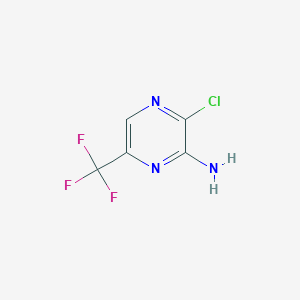
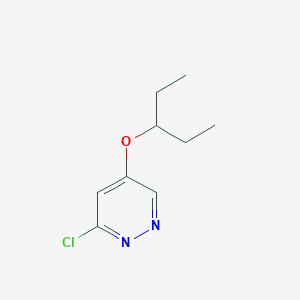
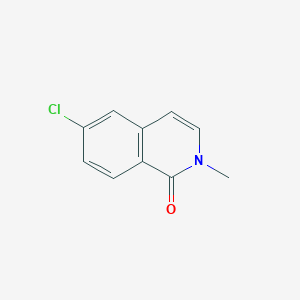
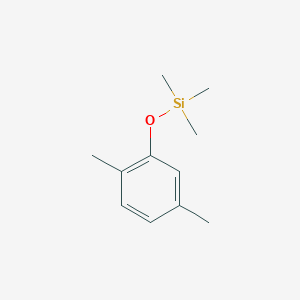
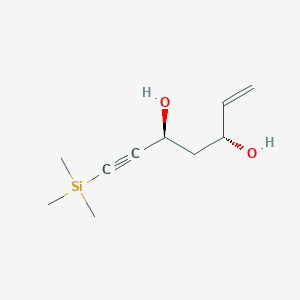
![1-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B11901981.png)

